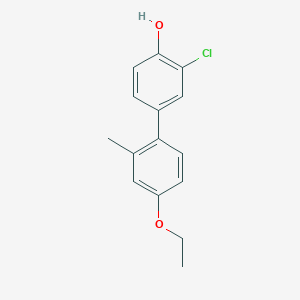
3-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% (3C5E4T-95) is a chemical compound used in scientific research applications. It is a white solid that is soluble in organic solvents. 3C5E4T-95 has been used in numerous studies to better understand the biochemical and physiological effects of this compound.
Scientific Research Applications
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used to study the effects of various compounds on the biochemical and physiological processes in cells and organisms. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on health. 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has also been used to study the structure and function of proteins and enzymes, as well as the effects of various compounds on the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% acts by binding to specific proteins and enzymes. This binding then alters the structure and function of the proteins and enzymes, which in turn alters the biochemical and physiological processes in cells and organisms.
Biochemical and Physiological Effects
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of genes, alter the structure and function of proteins and enzymes, and modulate the activity of various pathways in cells and organisms. It has also been shown to affect the metabolism of various compounds, as well as the production of various hormones and neurotransmitters.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% also has several limitations. It is not a very soluble compound, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to use in experiments that require long-term exposure to light or heat.
Future Directions
There are several potential future directions for research involving 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. Another potential direction is to investigate the mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in more detail. Additionally, further research could be done to investigate the effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% on various diseases and conditions. Finally, further research could be done to investigate the potential applications of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in various industries, such as the pharmaceutical and food industries.
Synthesis Methods
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-ethylthiophenol with chloroacetic acid to form the chloroacetyl derivative. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 50-60°C. The second step involves the reaction of the chloroacetyl derivative with sodium hydroxide to form 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. This reaction is carried out in a solvent such as methanol or ethanol at a temperature of 0-5°C.
properties
IUPAC Name |
3-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCQPUSOBRMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-ethylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














